5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one
Description
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one is a complex organic compound that features a unique combination of indole, thiazole, and propargyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2S/c1-2-5-18-14(19)13(21-15(18)20)6-9-8-17-12-4-3-10(16)7-11(9)12/h1,3-4,6-8,19H,5H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZRTNXXPFLKSK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(SC1=O)C=C2C=NC3=C2C=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=C(SC1=O)/C=C/2\C=NC3=C2C=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Derivative: Starting with a suitable indole precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position.
Thiazole Ring Construction: The thiazole ring is formed by reacting the bromoindole derivative with a thioamide under cyclization conditions.
Propargylation: The propargyl group is introduced through a Sonogashira coupling reaction, using a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds and the thiazole ring, potentially yielding reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole derivatives: Compounds with similar indole structures but different substituents.
Thiazole derivatives: Compounds featuring the thiazole ring with various functional groups.
Propargyl compounds: Molecules containing the propargyl group, often used in click chemistry.
Uniqueness
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one is unique due to its combination of indole, thiazole, and propargyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
